molecular formula C11H11NO3S B8469328 5,6-Dimethoxybenzo[b]thiophene-2-carboxamide

5,6-Dimethoxybenzo[b]thiophene-2-carboxamide

Cat. No. B8469328
M. Wt: 237.28 g/mol
InChI Key: ZDEQQPHACFAXGE-UHFFFAOYSA-N
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Patent
US04665206

Procedure details

A mixture of 5,6-dimethoxy-benzo[b]thiophene-2-carboxylic acid (68.8 g), dry toluene (350 ml), thionyl chloride (126 ml) and pyridine (1.75 ml) was stirred and heated at reflux for 4 hours. The resultant mixture was cooled, evaporated to dryness under vacuum and the residue was purged with dry toluene (3×250 ml). The resulting crude acid chloride was suspended in dioxan (160 ml) then cooled in an ice bath and treated in one portion with concentrated ammonium hydroxide solution (33% w/w, 900 ml). This gave a suspension of brown solid which was stirred for two hours then filtered, washed with water and dried under vacuum over calcium chloride at 60° C. to give 5,6-dimethoxybenzo[b]thiophene-2-carboxamide (62.5 g), m.p. 211°-213° C.
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[S:7][C:8]([C:10](O)=[O:11])=[CH:9][C:5]=2[CH:4]=1.C1(C)C=CC=CC=1.S(Cl)(Cl)=O.[N:28]1C=CC=CC=1>>[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[S:7][C:8]([C:10]([NH2:28])=[O:11])=[CH:9][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
68.8 g
Type
reactant
Smiles
COC1=CC2=C(SC(=C2)C(=O)O)C=C1OC
Name
Quantity
350 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
126 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.75 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purged with dry toluene (3×250 ml)
TEMPERATURE
Type
TEMPERATURE
Details
then cooled in an ice bath
ADDITION
Type
ADDITION
Details
treated in one portion with concentrated ammonium hydroxide solution (33% w/w, 900 ml)
CUSTOM
Type
CUSTOM
Details
This gave
ADDITION
Type
ADDITION
Details
a suspension of brown solid which
STIRRING
Type
STIRRING
Details
was stirred for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum over calcium chloride at 60° C.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(SC(=C2)C(=O)N)C=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 62.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.